3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride
Description
Historical Context of Pyrrolidine Derivatives in Organic Chemistry
Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, has been a cornerstone of organic chemistry since its isolation from natural alkaloids in the 19th century. Early studies focused on its occurrence in biologically active molecules, such as nicotine and hygrine, which demonstrated the scaffold's versatility. The structural simplicity of pyrrolidine belies its complexity in synthetic applications; its conformational rigidity and secondary amine functionality make it ideal for drug design.
By the mid-20th century, pyrrolidine derivatives gained prominence in pharmaceuticals. For example, procyclidine (a pyrrolidine-based anticholinergic) and racetam-class nootropics like piracetam highlighted the scaffold's adaptability. The European Patent Office's 1984 decision (T 0128/82) further validated pyrrolidine derivatives as pharmacologically relevant, emphasizing their utility in treating cerebral insufficiency. Modern advancements (2015–2023) have expanded applications to antimicrobial, anticancer, and anti-inflammatory agents, driven by substituent-driven activity modulation.
Table 1: Key Milestones in Pyrrolidine Derivative Development
Significance of Methoxyphenoxy Substituents in Heterocyclic Chemistry
The methoxyphenoxy group in 3-[(2-methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride introduces electronic and steric effects critical to molecular interactions. Methoxy (-OCH₃) acts as an electron-donating group via resonance, increasing aromatic ring electron density and directing electrophilic substitution to ortho/para positions. Coupled with the methyl group at C4, this substituent enhances lipid solubility, facilitating membrane permeability in bioactive compounds.
Conformational studies of analogous 2-aryloxytetrahydropyrans reveal that electron-withdrawing substituents stabilize axial conformers through enhanced anomeric effects, while methoxy groups favor equatorial orientations due to steric and electronic modulation. This balance is pivotal in determining the compound's binding affinity to biological targets, such as enzymes or receptors.
Table 2: Substituent Effects on Aromatic Systems
Classification and Nomenclature Systems
The IUPAC name This compound systematically describes the compound:
- Parent structure : Pyrrolidine (azacyclopentane).
- Substituent : A phenoxy group at position 3, modified by methoxy (-OCH₃) at C2 and methyl (-CH₃) at C4.
- Salt form : Hydrochloride (Cl⁻ counterion).
The numbering begins at the pyrrolidine nitrogen, with the phenoxymethyl group at C3. The methoxy and methyl groups on the phenyl ring follow ortho (C2) and para (C4) positions, respectively. This nomenclature aligns with CAS registry 1219964-01-8 and PubChem CID 155943271, ensuring unambiguous identification.
Structural Breakdown
- Core : Pyrrolidine (5-membered N-heterocycle).
- Phenoxy group : Ether-linked phenyl with -OCH₃ and -CH₃.
- Salt formation : Protonation of pyrrolidine nitrogen by HCl.
Properties
IUPAC Name |
3-[(2-methoxy-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(13(7-10)15-2)16-9-11-5-6-14-8-11;/h3-4,7,11,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIHFOVALDLCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methoxy-4-methylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Research Applications
Reagent in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates. Its unique structure allows for specific chemical reactions that can lead to the formation of complex organic molecules. For instance, it can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Table 1: Chemical Reactions Involving 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine Hydrochloride
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reduction using sodium borohydride yields various derivatives. |
| Hydrolysis | Hydrolysis can occur in acidic or basic conditions, breaking down the compound. |
Biological Research Applications
Investigating Biological Activities
The compound is under investigation for its potential biological activities, particularly its effects on cellular processes and interactions with biological macromolecules. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways, which could have implications in drug development.
Case Study: Enzyme Interaction
A study examined the interaction of this compound with specific enzymes involved in neurotransmitter transport. The results indicated that it could inhibit the norepinephrine transporter (NET) and serotonin transporter (SERT), suggesting potential applications in treating mood disorders.
Medicinal Chemistry Applications
Drug Development Potential
Research is ongoing to explore the therapeutic applications of this compound. Its structural properties make it a candidate for drug discovery, particularly in developing new treatments for neurological conditions.
Table 2: Potential Therapeutic Applications
| Condition | Mechanism of Action |
|---|---|
| Depression | Inhibition of NET and SERT may enhance neurotransmitter levels. |
| Anxiety Disorders | Modulation of neurotransmitter systems could alleviate symptoms. |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals. It serves as an intermediate in synthesizing other industrially important compounds, contributing to fields such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Halogenated derivatives (Cl, Br, I) exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Core Structure : Piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) differ in ring size, leading to altered binding kinetics compared to pyrrolidine-based compounds .
Toxicity and Regulatory Considerations
Biological Activity
3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidine ring linked to a methoxy-substituted phenoxy group. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The pyrrolidine ring is known for modulating enzyme activity, while the methoxy-4-methylphenoxy group can enhance binding affinity to specific molecular targets. These interactions may lead to alterations in cellular signaling pathways, contributing to its observed effects on cellular processes.
Anticonvulsant Activity
Compounds similar to this compound have also been evaluated for anticonvulsant activity. The presence of the pyrrolidine ring is believed to enhance this effect. Studies indicate that modifications in the structure can significantly affect the anticonvulsant efficacy.
| Analogue | Activity Type | Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Analogue 1 | Anticonvulsant | 18.4 (ED50) | |
| Analogue 2 | Anticonvulsant | 24.0 (ED50) |
Case Studies
- Case Study on Anticancer Effects : A study explored the anticancer potential of pyrrolidine derivatives, revealing that certain substitutions on the pyrrolidine ring enhanced cytotoxicity against cancer cells. The study suggested that further exploration of methoxy-substituted compounds could yield valuable insights into their therapeutic potential.
- Anticonvulsant Efficacy : Research involving thiazole-linked pyrrolidines demonstrated significant anticonvulsant activity. The findings indicated that structural modifications could lead to improved efficacy, suggesting a similar approach for studying this compound.
Q & A
Q. What are the recommended methods for synthesizing 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride in a laboratory setting?
The synthesis typically involves coupling a phenoxy precursor (e.g., 2-methoxy-4-methylphenol) with a pyrrolidine derivative under basic conditions. For example:
- React the phenol with a chloromethyl-pyrrolidine intermediate in the presence of a base (e.g., NaOH) in dichloromethane .
- Purify the crude product via column chromatography or recrystallization to achieve high purity (>98%) .
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure complete conversion .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage: Maintain at 2–8°C in a dry, ventilated area to prevent degradation or moisture absorption .
- Handling: Use PPE (nitrile gloves, EN 166-certified goggles, and lab coats) to avoid skin/eye contact. Employ fume hoods to minimize inhalation risks .
- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dust generation .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
- HPLC: Use a C18 column with a mobile phase (e.g., acetonitrile/water) and compare retention times against a reference standard. Calculate purity using peak area ratios .
- NMR: Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of extraneous peaks from byproducts .
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS) to detect impurities or degradation products .
Advanced Research Questions
Q. How can computational chemistry approaches be applied to optimize the reaction pathways for this compound?
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Condition Optimization: Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal reaction parameters .
- Kinetic Modeling: Simulate reaction rates under varying conditions to minimize byproduct formation .
Q. What strategies can be employed to resolve contradictions in spectral data obtained during structural characterization?
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm bond connectivity and stereochemistry .
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals in NMR spectra .
- Reference Standards: Compare chromatographic (HPLC) and spectral data with authentic samples to resolve ambiguities .
Q. What methodologies are recommended for investigating the compound's stability under varying experimental conditions?
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC .
- pH Stability: Assess solubility and hydrolysis rates in buffered solutions (pH 1–12) to identify degradation pathways .
- Long-Term Stability: Store aliquots at 2–8°C, 25°C, and 40°C, analyzing samples at intervals (e.g., 0, 3, 6 months) to establish shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
